
2-(4-Iodofuran-3-yl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Iodofuran-3-yl)-1,3-dioxolane is a heterocyclic organic compound featuring a furan ring substituted with an iodine atom at the 4-position and a dioxolane ring at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodofuran-3-yl)-1,3-dioxolane typically involves the iodination of a furan derivative followed by the formation of the dioxolane ring. One common method includes the use of iodine monochloride (ICl) as the iodinating agent in the presence of a base such as sodium carbonate (Na2CO3) under microwave irradiation . The reaction conditions are carefully controlled to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination processes followed by cyclization reactions. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
2-(4-Iodofuran-3-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the dioxolane ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furans, while oxidation can produce furanones.
科学的研究の応用
2-(4-Iodofuran-3-yl)-1,3-dioxolane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 2-(4-Iodofuran-3-yl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The dioxolane ring can also interact with biological molecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 2-(4-Bromofuran-3-yl)-1,3-dioxolane
- 2-(4-Chlorofuran-3-yl)-1,3-dioxolane
- 2-(4-Fluorofuran-3-yl)-1,3-dioxolane
Uniqueness
2-(4-Iodofuran-3-yl)-1,3-dioxolane is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and the ability to form stronger halogen bonds compared to its bromine, chlorine, and fluorine analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.
特性
CAS番号 |
29182-12-5 |
|---|---|
分子式 |
C7H7IO3 |
分子量 |
266.03 g/mol |
IUPAC名 |
2-(4-iodofuran-3-yl)-1,3-dioxolane |
InChI |
InChI=1S/C7H7IO3/c8-6-4-9-3-5(6)7-10-1-2-11-7/h3-4,7H,1-2H2 |
InChIキー |
LMYDWTUNZUHZSZ-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=COC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


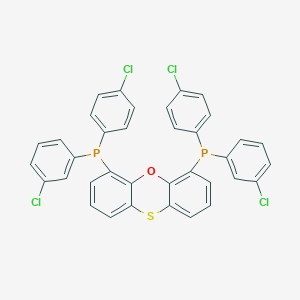
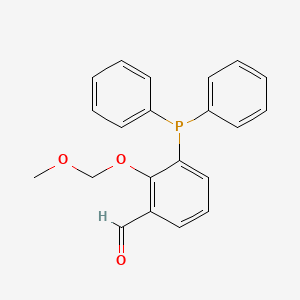
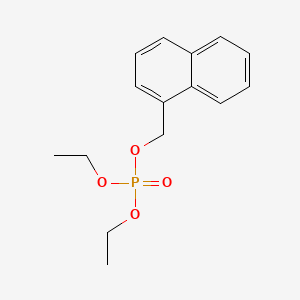
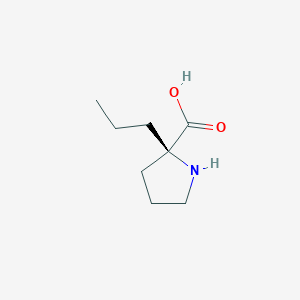

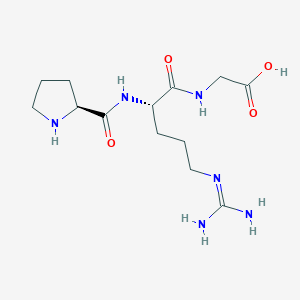
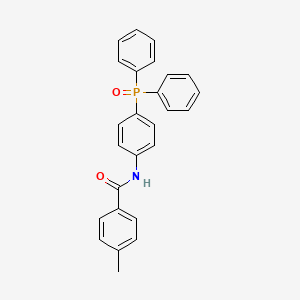
![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)
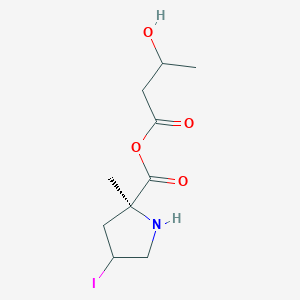
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)
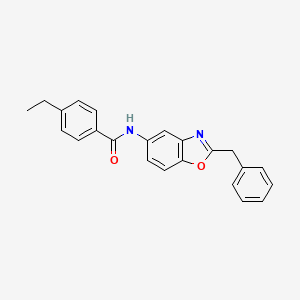
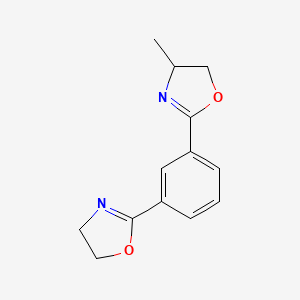

![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
